2-(2-氯苯基)琥珀酸

描述

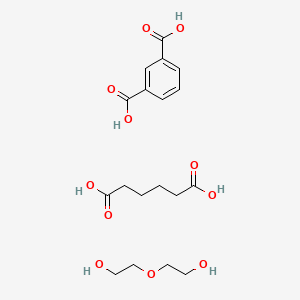

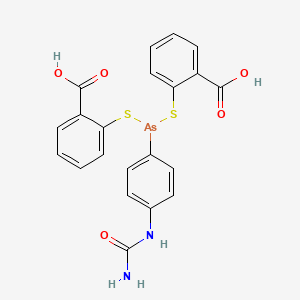

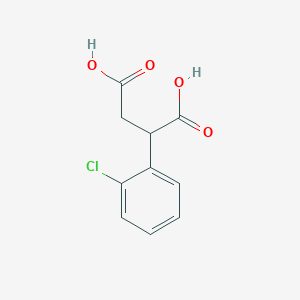

“2-(2-Chlorophenyl)succinic acid” is a chemical compound with the molecular formula C10H9ClO4 . It has a molecular weight of 228.63 . It is a white to yellow solid at room temperature .

Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of ketamine, which uses a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)succinic acid” can be controlled with the supersaturation rate . The structure of a model low molecular weight compound relevant to applications in pharmacology and food, succinic acid, can be readily controlled with the supersaturation rate .

Physical And Chemical Properties Analysis

“2-(2-Chlorophenyl)succinic acid” is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .

科学研究应用

对映体分离和色谱

成功通过逆流色谱实现了2-(2-氯苯基)琥珀酸的对映体分离,这是2-(4-氯苯基)琥珀酸的一种变体。该研究利用羟丙基-β-环糊精作为手性选择剂,强调了注射体积对逆流色谱分辨率的重要性 (Yang Jin et al., 2020)。

琥珀酸生产和应用

琥珀酸与2-(2-氯苯基)琥珀酸密切相关,是一种具有广泛应用的四碳二羧酸,在食品、化工和制药行业有着广泛的应用。从可再生资源生产基于生物的琥珀酸的研究强调了其作为传统方法可持续替代品的潜力。菌株的代谢工程和生产过程的优化是关注的重点 (M. Jiang et al., 2017); (J. Ahn et al., 2016)。

水相氧化用于化学生产

开发用于将基于生物质的化学品转化为可再生化学品的绿色方法包括高效生产琥珀酸,这是一种关键的生物衍生建筑块。在水相氧化中使用异质酸催化剂已经取得了显著进展 (H. Choudhary et al., 2012)。

可生物降解聚合物

源自可持续来源的琥珀酸已被用于合成芳香族单体和聚酯,突显了其在生产环保材料中的应用。研究探讨了各种共聚单体及其对玻璃化转变温度等性质的影响 (Gabriel N. Short et al., 2018)。

环境应用

对与2-(2-氯苯基)琥珀酸相关的化合物2-氯苯酚的分解调查揭示了其分解为各种中间体,包括琥珀酸。这一过程对于理解环境修复和污染控制策略至关重要 (C. Jianmeng, 2008)。

基于生物的化学品和可持续性

从可再生资源中生产与2-(2-氯苯基)琥珀酸密切相关的琥珀酸的生物技术生产代表了向可持续化学品生产的转变。菌株开发、底物利用和下游纯化方面的进展对于经济可行性和生态可持续性至关重要(Zhongxue Dai等,2019); (N. Nghiem et al., 2017)。

分子结构和晶体学

涉及羧酸的分子结构研究,包括2-(2-氯苯基)琥珀酸,已经导致各种超分子结构的形成,这对于理解分子相互作用和设计新材料至关重要 (Samuel Ebenezer & P. Muthiah, 2011)。

回收和纯化技术

通过离子交换树脂和纳滤技术有效回收和纯化基于生物的琥珀酸突显了可持续化学品生产下游处理方面的进展 (P. Omwene et al., 2021)。

发酵技术

发酵技术在琥珀酸生产领域的发展与2-(2-氯苯基)琥珀酸密切相关,主要集中在生物反应器设计和操作策略上。这项研究对提高生物基化学生产过程的效率至关重要(M. Ferone et al., 2019)。

作用机制

Target of Action

Related compounds have been shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

It’s worth noting that related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels . This interaction could potentially alter the function of these channels, affecting the flow of ions across the cell membrane and influencing cellular processes.

Biochemical Pathways

It serves as an electron donor in the production of fumaric acid and FADH2 . The modification of this compound could potentially influence these pathways and their downstream effects.

Result of Action

Related compounds have shown beneficial ed50 and protective index values in certain tests, suggesting potential anticonvulsant and analgesic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, in the case of succinic acid production, the addition of CO2 has been shown to increase biomass and target product formation . .

安全和危害

未来方向

Succinic acid, an intermediate metabolite of the tricarboxylic acid cycle, has emerged as a compound of industrial importance due to its widespread application across a variety of industries . The biological synthesis of succinic acid using renewable feedstocks has garnered a lot of attention in the recent past . This method is relatively economical as well as sustainable, making it a viable alternative for the existing processes .

属性

IUPAC Name |

2-(2-chlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZMBINIIFRDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284579 | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6954-40-1 | |

| Record name | 6954-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。